2-(1-Phenylpyrazol-4-yl)cyclopropan-1-amine hydrochloride
Overview
Description
2-(1-Phenylpyrazol-4-yl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C12H14ClN3 and a molecular weight of 235.71 g/mol. This compound has shown potential in various fields of research and industry, making it a subject of interest for scientists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenylpyrazol-4-yl)cyclopropan-1-amine hydrochloride typically involves the reaction of 1-phenylpyrazole with cyclopropanamine under specific conditions. One reported method involves heating 1-(2-hydroxy-5-fluoro-phenyl)-3-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-2-propen-1-one with hydrazine in dioxane to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis likely involves similar reaction conditions as those used in laboratory settings, with optimizations for scale-up and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(1-Phenylpyrazol-4-yl)cyclopropan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, dioxane, and various oxidizing and reducing agents. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
2-(1-Phenylpyrazol-4-yl)cyclopropan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including its effects on various biological targets.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Phenylpyrazol-4-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Phenylcyclopropan-1-amine: This compound is structurally similar but lacks the pyrazole ring.
1-Phenylpyrazole: This compound contains the pyrazole ring but does not have the cyclopropanamine moiety.
Uniqueness
2-(1-Phenylpyrazol-4-yl)cyclopropan-1-amine hydrochloride is unique due to its combination of a phenylpyrazole ring and a cyclopropanamine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(1-phenylpyrazol-4-yl)cyclopropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3.ClH/c13-12-6-11(12)9-7-14-15(8-9)10-4-2-1-3-5-10;/h1-5,7-8,11-12H,6,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COWIJCVVGWWCFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CN(N=C2)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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